N-benzyl-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
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Description
N-benzyl-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Potential Antipsychotic Agents
Heterocyclic analogues, including structures similar to N-benzyl-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide, were synthesized and evaluated for their potential as antipsychotic agents. This investigation focused on a range of heterocyclic carboxamides and their in vitro and in vivo activities, particularly their ability to antagonize apomorphine-induced responses in mice, which is predictive of antipsychotic activity. Two derivatives demonstrated significant in vivo activity, suggesting the potential of these compounds in antipsychotic drug development (Norman et al., 1996).
Inhibitors of Farnesyl Protein Transferase
The exploration of SAR in a series of FPT inhibitors, including derivatives of this compound, resulted in the identification of compounds with improved pharmacokinetics and potent FPT inhibition in vitro. These compounds showed significant antitumor efficacy in vivo, highlighting their potential for cancer therapy (Mallams et al., 1998).
Anti-acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, akin to the structure of this compound, was synthesized and evaluated for their anti-acetylcholinesterase activity. These studies indicated that substituting the benzamide with a bulky moiety significantly increased activity, suggesting potential applications in developing antidementia agents (Sugimoto et al., 1990).
Molecular Interaction with CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a structurally related compound) was studied for its potent and selective antagonism of the CB1 cannabinoid receptor. This research provides insights into the molecular interactions of such antagonists with the receptor, offering a basis for developing cannabinoid receptor modulators (Shim et al., 2002).
Properties
IUPAC Name |
N-benzyl-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-12-20-9-8-17(16)24-15-7-4-10-22(13-15)18(23)21-11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15H,4,7,10-11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMWUFMCMVTYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.